molecular formula C19H19N3O B3669556 N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3669556
M. Wt: 305.4 g/mol
InChI Key: XEROSUJOOJYGIK-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine and carboxamide groups. One common method involves the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of easily accessible starting materials and environmentally friendly processes is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential as a therapeutic agent due to its biological activity. Additionally, it finds applications in the industry as a precursor for producing other valuable compounds .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide include other quinoline derivatives such as 4-hydroxy-2-quinolones and N-pyridin-2-ylmethyl substituted quinolines . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-22(4-2)19(23)15-13-18(17-11-7-8-12-20-17)21-16-10-6-5-9-14(15)16/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEROSUJOOJYGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-(pyridin-2-yl)quinoline-4-carboxamide

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